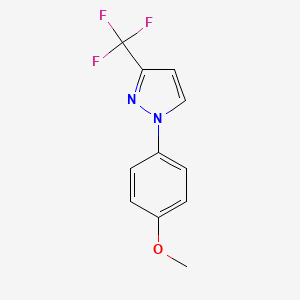
3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole
Numéro de catalogue B1650285
Poids moléculaire: 242.20
Clé InChI: XIOTVWAVHBCJJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06602895B2
Procedure details


3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-(N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide: 3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-(N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide (0.66 g) was dissolved in trifluoroacetic acid (20 mL) and heated at reflux for 30 min. The reaction was evaporated, then dissolved in ethyl acetate and washed with 1N sodium hydroxide solution (2×) and brine. This solution was dried and evaporated to 0.48 g of crude product. This material was made analytically pure by first subjecting it to flash chromatography with a 200 g column of silica gel and elution with 2:1 hexane:ethyl acetate and finally recrystallizing the homogeneous chromatography product from chloroform. There was obtained 0.262 g of the title compound; mp: 237.3; CHNSF: theory %C, 55.81, %H, 3.718, %N, 10.85, % S, 6.218, %F 11.03; found %C, 56.02, %H, 3.77, %N, 10.51, % S, 5.84, %F, 11.29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0.66 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[N:4]=1.FC(F)(F)[C:20]([OH:22])=[O:21]>>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:7]=[C:6]([C:20]([OH:22])=[O:21])[N:5]([C:8]2[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=2)[N:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NN(C=C1)C1=CC=C(C=C1)OC)(F)F
|
[Compound]
|
Name
|
N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NN(C=C1)C1=CC=C(C=C1)OC)(F)F
|
[Compound]
|
Name
|
N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1N sodium hydroxide solution (2×) and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solution was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to 0.48 g of crude product
|
WASH
|
Type
|
WASH
|
|
Details
|
with a 200 g column of silica gel and elution with 2:1 hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ethyl acetate and finally recrystallizing the homogeneous chromatography product from chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NN(C(=C1)C(=O)O)C1=CC=C(C=C1)OC)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.262 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
